
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and benzyloxy groups
准备方法
The synthesis of 1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Functional group modifications: Introduction of tert-butyl, methyl, and benzyloxy groups through various organic reactions such as alkylation and etherification.
Industrial production: Large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
化学反应分析
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common reagents and conditions: These reactions often require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control.
Major products: The products of these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
科学研究应用
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
相似化合物的比较
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Other pyrrolidine derivatives with different substituents, such as 1-tert-butyl 2-methyl (2R,4R)-4-hydroxy pyrrolidine-1,2-dicarboxylate or 1-tert-butyl 2-methyl (2R,4R)-4-methoxy pyrrolidine-1,2-dicarboxylate.
Uniqueness: The presence of the benzyloxy group in this compound may confer unique chemical and biological properties, such as increased lipophilicity or specific binding affinity to certain targets.
属性
分子式 |
C18H25NO5 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-phenylmethoxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15-/m1/s1 |
InChI 键 |
AXXKODYHGLJTHX-HUUCEWRRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



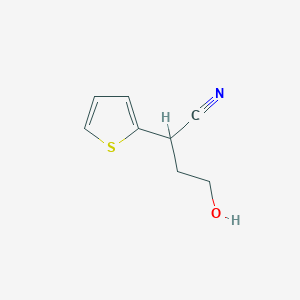
![4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B8388222.png)
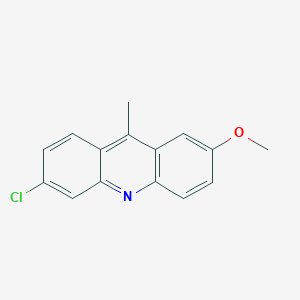
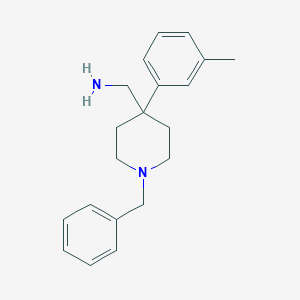
![1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8388245.png)
![N-acetyl-N-(5-nitro-benzo[d]isothiazol-3-yl)-acetamide](/img/structure/B8388251.png)
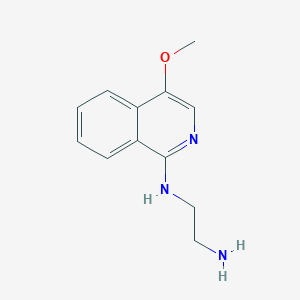
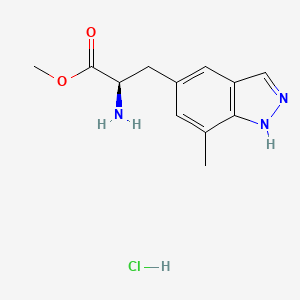
![4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B8388268.png)
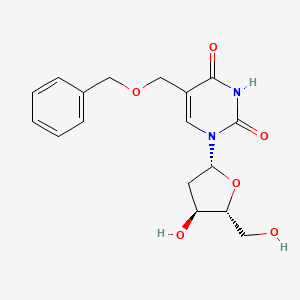
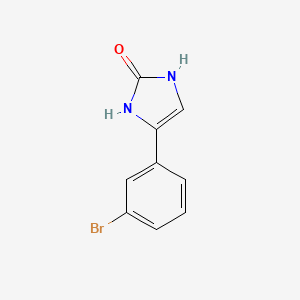
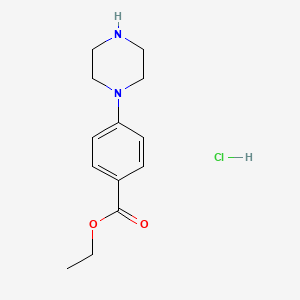
![({[2-(4-Bromo-phenyl)-2-oxo-ethylcarbamoyl]-methyl}-tert-butoxycarbonyl-amino)-acetic acid](/img/structure/B8388295.png)
